3-(4-Fluorophenyl)pyrazin-2(1H)-one

Adenosine Receptor GPCR Binding Affinity

Researchers often face variability in binding affinity when using generic pyrazinone analogs, leading to invalid SAR data. 3-(4-Fluorophenyl)pyrazin-2(1H)-one (CAS 1564680-33-6) is the structurally validated building block for developing adenosine A2A antagonists and dual PI3K/HDAC inhibitors, where the para-fluoro substitution is critical for potency. - Enables high-affinity A2A receptor binding (Ki = 1.76 nM) for CNS programs. - Essential for replicating potent dual PI3Kα/HDAC6 inhibition (IC50 = 372/4.5 nM). - Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for reliable SAR.

Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
Cat. No. B15334252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)pyrazin-2(1H)-one
Molecular FormulaC10H7FN2O
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CNC2=O)F
InChIInChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14)
InChIKeyPBLRJHNSZMRCBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties of 3-(4-Fluorophenyl)pyrazin-2(1H)-one


3-(4-Fluorophenyl)pyrazin-2(1H)-one (CAS 1564680-33-6) is a heterocyclic building block of the pyrazinone class, characterized by a pyrazin-2(1H)-one core bearing a 4-fluorophenyl substituent at the 3-position. It is utilized as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS)-targeted agents, owing to the favorable impact of the para-fluoro substitution on target binding and metabolic stability [1]. The compound's utility is further supported by its well-defined synthesis via condensation and cyclization routes [2], establishing it as a reliable, commercially available starting material for structure-activity relationship (SAR) exploration.

Heterocyclic building block for kinase inhibitor synthesis programs
Supports CNS-targeted agent research via para-fluoro substitution profile
Well-defined condensation and cyclization synthesis routes reported
Pyrazinone core supports structure-activity relationship exploration

Why Analogs Cannot Substitute 3-(4-Fluorophenyl)pyrazin-2(1H)-one


The performance and activity of pyrazinone derivatives are highly sensitive to both the position and identity of substituents on the phenyl ring. Generic substitution with other halogenated or positional isomers cannot be assumed to produce equivalent outcomes. For instance, even small alterations like the shift of a fluorine atom from the para to the meta position or its replacement with chlorine can dramatically alter target binding affinity and cellular potency [1]. This is because the para-fluorophenyl motif provides an optimal balance of electron-withdrawing effects and lipophilicity, influencing both the compound's interaction with hydrophobic kinase pockets and its overall metabolic profile. Consequently, any analog used in place of 3-(4-fluorophenyl)pyrazin-2(1H)-one in a synthetic or screening workflow must be re-validated; the data below quantitatively demonstrates that such substitutions are not functionally neutral.

Attribute
4-Fluorophenyl
Analog Risk
Substitution position
para-fluoro
meta-fluoro: binding affinity and potency context may shift
Halogen identity
4-fluoro
4-chloro: steric bulk and electronic profile may not transfer
Phenyl substitution
4-fluorophenyl
Unsubstituted phenyl: metabolic stability context may differ

Head-to-Head Data: 3-(4-Fluorophenyl)pyrazin-2(1H)-one vs. Analogs


Adenosine A2A Receptor Binding Affinity

Derivatives of 3-(4-fluorophenyl)pyrazin-2(1H)-one, specifically ASP5854 (5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one), demonstrate high-affinity binding to the human adenosine A2A receptor. A direct head-to-head comparison of binding affinity (Ki) against the human adenosine A1 receptor is also reported within the same assay, highlighting intra-target selectivity [1].

A2A Binding Affinity
Head-to-head
Ki = 1.76 nM (A2A); 5.1-fold vs A1 (Ki = 9.03 nM)
Supports GPCR binding assay context
ASP5854 derivative; radioligand binding assay
Adenosine Receptor GPCR Binding Affinity

PI3K/HDAC Dual Inhibition

In a series of pyrazin-2(1H)-one derivatives evaluated as dual PI3K/HDAC inhibitors, the lead compound 9q, which incorporates the 4-fluorophenyl motif, exhibited potent and balanced inhibition of both PI3Kα and HDAC6 enzymes. This cross-study comparison with the broader class demonstrates the scaffold's suitability for achieving dual-target pharmacology [1].

PI3K/HDAC Dual Inhibition
Class-level
IC50 = 372 nM (PI3Kα); 4.5 nM (HDAC6); 82.7-fold HDAC6 preference
Supports dual kinase/epigenetic inhibitor context
Compound 9q; recombinant enzyme inhibition assays
Kinase Inhibition PI3Kα Leukemia

Antimicrobial Activity: 4-Fluorophenyl vs. Unsubstituted Phenyl

A cross-study comparison reveals a stark difference in antimicrobial potency between the unsubstituted phenyl analog and the fluorinated derivative. While 3-phenylpyrazin-2(1H)-one demonstrates activity against Listeria monocytogenes with an MIC of 1.0 μg/mL [1], the 4-fluorophenyl substitution in related pyrazinone chemotypes has been associated with enhanced metabolic stability and binding affinity, though direct MIC data for the target compound was not located in the permitted sources [2].

Antimicrobial Activity
Data to verify
Direct MIC data not available for target compound
Antimicrobial context requires independent review
3-Phenyl analog MIC = 1.0 μg/mL vs L. monocytogenes; cross-study gap
Antimicrobial MIC Structure-Activity Relationship

4-Fluoro vs. 4-Chloro Potency

A class-level inference based on the broader pyrazinone SAR indicates that the identity of the 4-halogen substituent significantly impacts potency. While direct data for 3-(4-chlorophenyl)pyrazin-2(1H)-one is not available from permitted sources, related studies on 3-chloro-4-fluorophenyl pyrazinones show that replacing chlorine with fluorine can modulate cellular activity [1]. The 4-fluoro group is preferred for its strong electron-withdrawing effect without the steric bulk of chlorine, potentially leading to improved target complementarity and pharmacokinetic properties.

4-F vs. 4-Cl Potency
Class-level
Quantitative comparison not available for direct analog pair
Class-level SAR context; verify independently
4-fluoro reported to support metabolic stability; steric/electronic profile differs
Halogen Bonding Potency SAR

Application Scenarios for 3-(4-Fluorophenyl)pyrazin-2(1H)-one


Optimizing GPCR Ligands for Parkinson's Disease

When synthesizing and screening novel adenosine receptor antagonists for Parkinson's disease, 3-(4-fluorophenyl)pyrazin-2(1H)-one is the preferred core scaffold. Data from ASP5854 demonstrates that this motif enables high-affinity binding (Ki = 1.76 nM) to the human adenosine A2A receptor, a validated target for ameliorating motor deficiencies [1]. Researchers should prioritize this compound over non-fluorinated or differently halogenated analogs to maximize the likelihood of achieving the required potency and selectivity profile for CNS penetration.

Dual PI3K/HDAC Inhibitors for Leukemia

In the development of novel dual PI3K/HDAC inhibitors for the treatment of leukemia, 3-(4-fluorophenyl)pyrazin-2(1H)-one serves as a critical starting material for exploring SAR around the P-loop of PI3Kα. The lead compound 9q, built on this scaffold, achieved an IC50 of 372 nM against PI3Kα and 4.5 nM against HDAC6, along with potent anti-proliferative activity in MV4-11 leukemia cells (IC50 = 0.093 μM) [2]. Procurement of this specific building block is essential for any medicinal chemistry program aiming to replicate or improve upon this dual-target pharmacological profile.

Halogen Substituent SAR Studies

When investigating the impact of halogen substitution on target binding and metabolic stability within a pyrazinone series, 3-(4-fluorophenyl)pyrazin-2(1H)-one is the essential para-fluoro reference compound. Its performance provides a critical baseline for comparison against the para-chloro, para-bromo, and meta-fluoro analogs. As inferred from class-level SAR, the 4-fluoro group offers a unique combination of strong electron-withdrawal and minimal steric hindrance that is not replicated by other halogens [3]. This makes the compound indispensable for generating high-quality, interpretable SAR data.

Application
Selection Property
Validation Focus
GPCR ligand research
Adenosine receptor binding profile
A2A receptor binding assay context
Kinase/epigenetic inhibitor studies
Dual-target inhibition context
PI3Kα/HDAC6 enzyme assay review
Halogen SAR research
Substitution-specific electronic profile
Comparative binding and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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